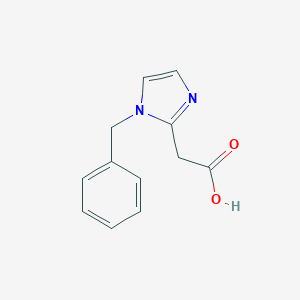
3-(Benzyloxy)-4,4-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4,4-dimethyloxolan-2-one, also known as BDO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BDO belongs to the family of oxolanes and is widely used in the field of organic chemistry.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one is not well understood. However, it is believed that 3-(Benzyloxy)-4,4-dimethyloxolan-2-one acts as a Lewis acid catalyst, which promotes the reaction between two or more molecules. 3-(Benzyloxy)-4,4-dimethyloxolan-2-one has also been shown to act as a hydrogen bond acceptor, which facilitates the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects:
3-(Benzyloxy)-4,4-dimethyloxolan-2-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3-(Benzyloxy)-4,4-dimethyloxolan-2-one is relatively non-toxic and has low environmental impact. 3-(Benzyloxy)-4,4-dimethyloxolan-2-one has also been shown to have good biocompatibility, making it a promising candidate for biomedical applications.
Advantages and Limitations for Lab Experiments
3-(Benzyloxy)-4,4-dimethyloxolan-2-one has several advantages for lab experiments, including its high solubility in a wide range of solvents, low toxicity, and low environmental impact. However, 3-(Benzyloxy)-4,4-dimethyloxolan-2-one has some limitations, such as its relatively high cost and limited availability.
Future Directions
There are several future directions for the research and development of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one's potential applications in the biomedical field, particularly in the development of biodegradable polymers for drug delivery and tissue engineering. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one.
Conclusion:
In conclusion, 3-(Benzyloxy)-4,4-dimethyloxolan-2-one is a unique and versatile chemical compound that has gained significant attention in the scientific community. It has several advantages for lab experiments and has shown promising results in various scientific research applications. Further research is needed to fully understand the potential of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one and its future directions.
Synthesis Methods
3-(Benzyloxy)-4,4-dimethyloxolan-2-one can be synthesized by using a variety of methods, including the reaction of benzyl alcohol with 2,2-dimethyloxirane in the presence of a catalyst such as zinc chloride. Another method involves the reaction of benzyl alcohol with tetrahydrofuran in the presence of a base such as sodium hydroxide. The yield of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Scientific Research Applications
3-(Benzyloxy)-4,4-dimethyloxolan-2-one has been widely used in scientific research, particularly in the field of organic chemistry. It is commonly used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. 3-(Benzyloxy)-4,4-dimethyloxolan-2-one is also used as a solvent in organic reactions due to its excellent solubility properties. Additionally, 3-(Benzyloxy)-4,4-dimethyloxolan-2-one has shown promising results in the development of biodegradable polymers, which have a wide range of applications in the biomedical field.
properties
CAS RN |
117895-47-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4,4-dimethyl-3-phenylmethoxyoxolan-2-one |
InChI |
InChI=1S/C13H16O3/c1-13(2)9-16-12(14)11(13)15-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
VHSFUNYRPRTDAA-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C1OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(COC(=O)C1OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





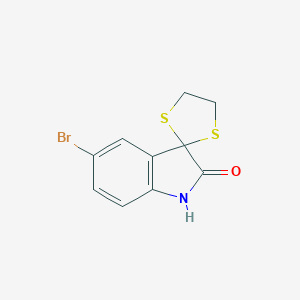
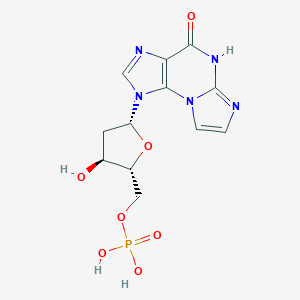

![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
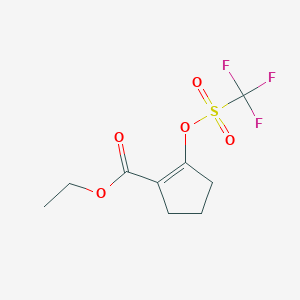
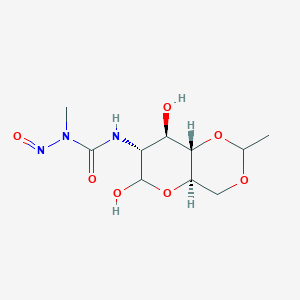
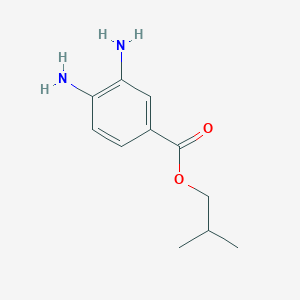
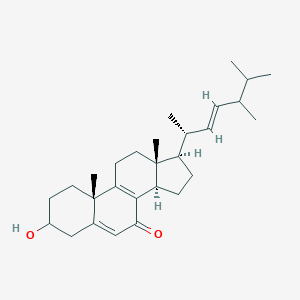

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-](/img/structure/B38061.png)

